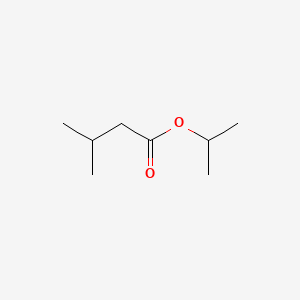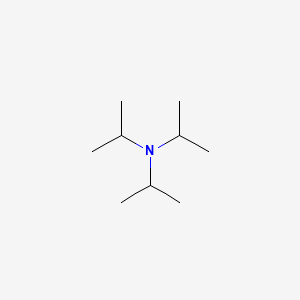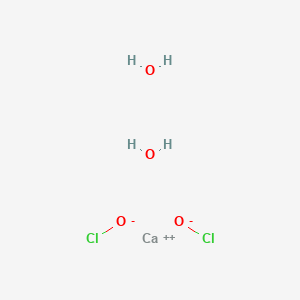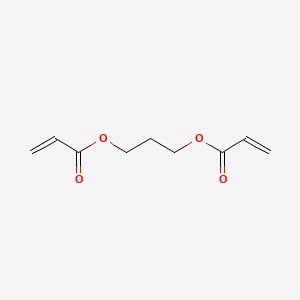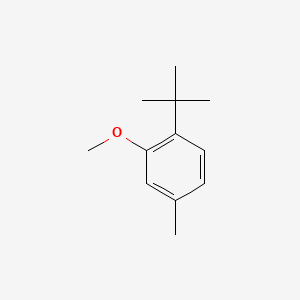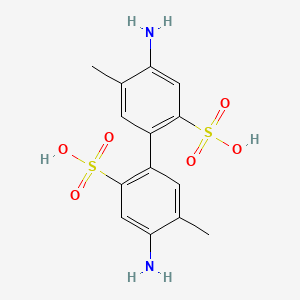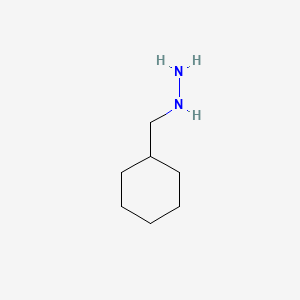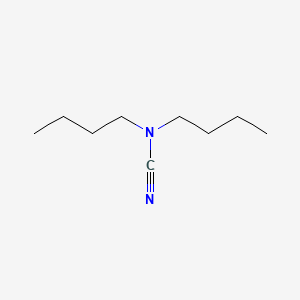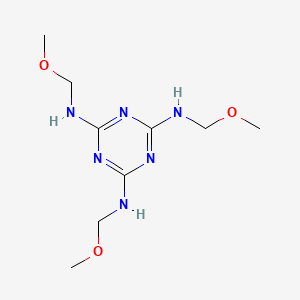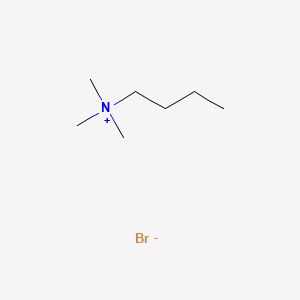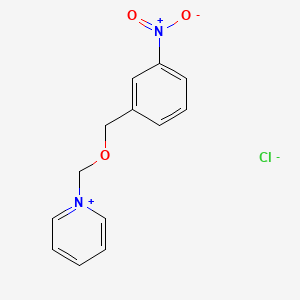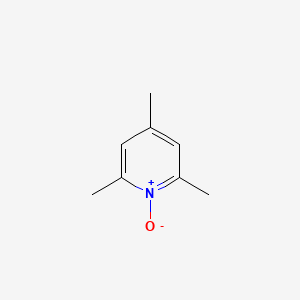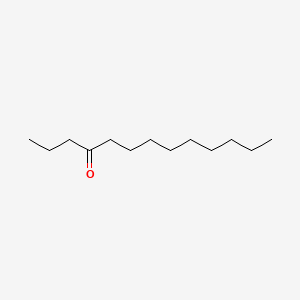
4-Tridecanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Tridecanone can be synthesized through various methods. One common approach involves the reaction of tridecanoyl chloride with phenol in the presence of a catalyst such as aluminium chloride. This reaction typically occurs in a solvent like benzene and requires heating on a water bath for about 2 hours . Another method involves the condensation of dodecylmagnesium bromide with m-methoxybenzamide in ethyl ether under a hydrogen atmosphere at 60°C for 48 hours .
Industrial Production Methods: Industrial production of this compound often involves the oxidation of long-chain hydrocarbons or alcohols. For instance, the oxidation of tridecanol using chromium trioxide in acetic acid at room temperature for 24 hours is a common method . This process can be scaled up for industrial applications, ensuring a consistent and high-yield production of the compound.
Chemical Reactions Analysis
4-Tridecanone undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can be achieved using strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions typically result in the formation of carboxylic acids.
Reduction: Reduction of this compound can be carried out using reducing agents such as lithium aluminium hydride or sodium borohydride. This reaction converts the ketone into the corresponding alcohol, tridecanol.
Substitution: Substitution reactions involving this compound often occur at the alpha position relative to the carbonyl group. Common reagents for these reactions include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions include tridecanoic acid (from oxidation), tridecanol (from reduction), and various substituted derivatives (from substitution reactions).
Scientific Research Applications
4-Tridecanone has a wide range of applications in scientific research:
Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various derivatives.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has been investigated for its antimicrobial and insecticidal properties, making it a candidate for use in pest control and antimicrobial formulations.
Medicine: Although not widely used in medicine, this compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in various medical applications.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavors. Its long aliphatic chain imparts unique olfactory properties, making it a valuable ingredient in the formulation of perfumes and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Tridecanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This reactivity is crucial for its role in organic synthesis and its bioactivity.
In biological systems, this compound may exert its effects by disrupting cellular membranes or interfering with enzyme activity. Its long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
4-Tridecanone can be compared with other similar aliphatic ketones, such as:
2-Tridecanone: Similar in structure but with the ketone group at the second position. It has different reactivity and applications.
4-Undecanone: A shorter chain ketone with similar properties but lower molecular weight.
2-Nonanone: Another aliphatic ketone with a shorter chain and different physical and chemical properties.
Uniqueness: What sets this compound apart is its specific chain length and the position of the ketone group, which confer unique physical properties and reactivity. Its relatively high molecular weight and long aliphatic chain make it particularly useful in applications requiring specific hydrophobic characteristics.
Properties
IUPAC Name |
tridecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSRUPAFLPWLNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180854 | |
| Record name | Tridecan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid or melt; mp = 18-19 deg C; [Alfa Aesar MSDS] | |
| Record name | 4-Tridecanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11231 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
26215-90-7 | |
| Record name | 4-Tridecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26215-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecan-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026215907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Tridecanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tridecan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Tridecanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q63W356HC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of 4-Tridecanone according to the provided research?
A1: The provided research highlights Houttuynia cordata Thunb., also known as heartleaf, as a significant source of this compound. Specifically, this compound is a major constituent of the essential oils extracted from various parts of the plant, including leaves, stems, and flowers. [, ]
Q2: Are there variations in this compound content within different parts of Houttuynia cordata and across harvest seasons?
A2: Yes, research indicates that the concentration of this compound can vary. For instance, while it's a major component in leaves, stems, and flowers, it's less prominent in the rhizomes and roots of Houttuynia cordata. [] Additionally, studies have observed differences in this compound levels in Houttuynia cordata depending on the harvest season. []
Q3: How does the processing of Houttuynia cordata affect this compound content?
A3: Studies have compared essential oils from fresh Houttuynia cordata (FHC) and its dried form used for traditional medicine (DHC). Interestingly, FHC essential oils exhibit a higher concentration of this compound compared to DHC oils. [] This difference highlights the potential impact of processing techniques on the chemical composition of Houttuynia cordata and its essential oil constituents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

